![molecular formula C13H13NO B111669 1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde CAS No. 132688-31-4](/img/structure/B111669.png)
1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde (DMPPC) is an organic compound that is used in various scientific research applications. It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound, and is composed of a phenyl ring and two methyl groups attached to the nitrogen atom. DMPPC is a versatile compound that is used in a range of applications including drug delivery, molecular imaging, and photodynamic therapy.
Scientific Research Applications
Pharmaceutical Research
This compound is utilized in pharmaceutical research as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). Its aldehyde group can undergo reactions to form imines or amides, which are common functionalities in drug molecules .
Material Science
In the field of materials science, “1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde” can be used to create novel organic compounds with potential applications in electronic and photonic materials. These materials can exhibit unique properties such as conductivity or luminescence .
Analytical Chemistry
This chemical serves as a standard or reference compound in analytical methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC), aiding in the quantification and identification of substances within complex mixtures .
Biotechnology
In biotechnological applications, it may be involved in the development of biosensors or bioassays due to its reactive aldehyde group, which can be used to link enzymes or antibodies to various substrates .
Environmental Science
“1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde” might be studied for its environmental impact, particularly its biodegradation profile and potential toxicity to aquatic life. Understanding its behavior in the environment is crucial for assessing its ecological footprint .
Chemical Synthesis
As a versatile building block in organic synthesis, this compound is used to construct complex molecules through various organic reactions, including condensation, cycloaddition, and nucleophilic addition reactions. It’s particularly valuable in synthesizing heterocyclic compounds, which are prevalent in many pharmaceuticals .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,6-dimethylphenyl isocyanate and N-(2,6-dimethylphenyl)-5-phenylimidazo , have been reported to interact with various biological targets. For instance, N-(2,6-dimethylphenyl)-5-phenylimidazo has been found to target Tyrosine-protein kinase Lck in humans .
Mode of Action
For example, Metalaxyl-M, a compound with a similar structure, disrupts fungal nucleic acid synthesis - RNA polymerase 1 .
Biochemical Pathways
A compound with a similar structure, (2,6-dimethylphenyl)arsonic acid, has been reported to induce apoptosis through the mitochondrial pathway . Another compound, dihydropyridinates (DHP − s), has been reported to influence the electronic structure and in turn hydride transfer chemistry .
Pharmacokinetics
A compound with a similar structure, 4-amino-n-(2,6-dimethylphenyl)benzamide (ly201116), was found to be well absorbed (approximately 94%) from the gastrointestinal tract following oral administration .
Result of Action
A compound with a similar structure, tris(2,6-dimethylphenyl) phosphate (tdmpp), has been reported to impair sexual differentiation of the brain .
properties
IUPAC Name |
1-(2,6-dimethylphenyl)pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-4-3-5-11(2)13(10)14-7-6-12(8-14)9-15/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYWMIOYSRBPAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde |
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